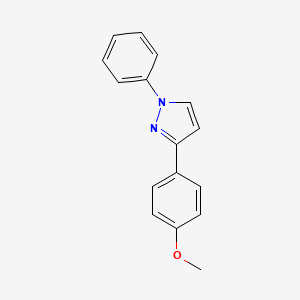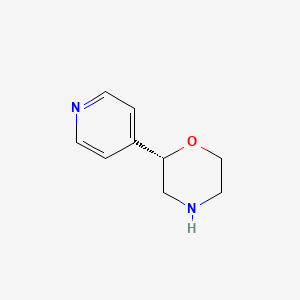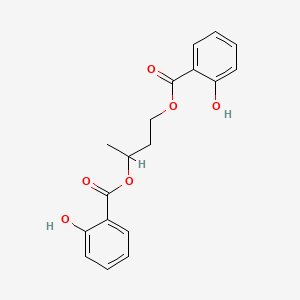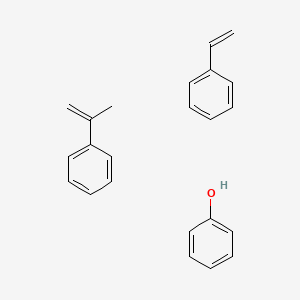
Phenol;prop-1-en-2-ylbenzene;styrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol;prop-1-en-2-ylbenzene;styrene is a compound that combines the structural elements of phenol, prop-1-en-2-ylbenzene, and styrene. Phenol is an aromatic compound with a hydroxyl group attached to a benzene ring, known for its antiseptic properties. Prop-1-en-2-ylbenzene, also known as allylbenzene, is an organic compound with a benzene ring substituted with an allyl group. Styrene is a derivative of benzene with a vinyl group attached, widely used in the production of polymers and plastics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
From Benzene Sulphonic Acid: Sodium phenoxide is produced by fusing the sodium salt of benzene sulphonic acid with sodium hydroxide at 573 – 623 K.
From Diazonium Salts: Phenol can be prepared by warming benzene diazonium chloride solution with water or dilute acids, resulting in the evolution of nitrogen gas.
From Grignard Reagent: Chlorobenzene or bromobenzene is transformed into phenyl magnesium halide in the presence of dry ether.
Industrial Production Methods
From Coal Tar: Phenol is extracted from the middle oil fraction of coal tar for commercial purposes.
Cumene Process: Benzene reacts with propylene to form cumene, which is then oxidized to cumene hydroperoxide and cleaved into phenol and acetone.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Phenols can be oxidized to quinones using reagents like potassium dichromate or ferric chloride.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents such as sodium borohydride.
Electrophilic Aromatic Substitution: Phenols undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium dichromate, ferric chloride.
Reduction: Sodium borohydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, sulfo, and halogenated phenols.
Aplicaciones Científicas De Investigación
Phenol;prop-1-en-2-ylbenzene;styrene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential antiseptic and therapeutic properties.
Industry: Utilized in the production of plastics, resins, and coatings.
Mecanismo De Acción
The mechanism of action of phenol;prop-1-en-2-ylbenzene;styrene involves its interaction with molecular targets such as enzymes and receptors. Phenol exerts its effects by disrupting microbial cell membranes and denaturing proteins, leading to its antiseptic properties . The vinyl group in styrene allows it to polymerize, forming long chains that are essential in the production of plastics .
Comparación Con Compuestos Similares
Phenol;prop-1-en-2-ylbenzene;styrene can be compared with other similar compounds such as:
Phenol: Known for its antiseptic properties and used in the production of resins and plastics.
Allylbenzene: Used in the synthesis of various organic compounds and as a flavoring agent.
Styrene: Widely used in the production of polystyrene and other polymers.
This compound is unique due to its combined structural elements, which provide a wide range of applications in different fields.
Propiedades
Número CAS |
77939-50-5 |
|---|---|
Fórmula molecular |
C23H24O |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
phenol;prop-1-en-2-ylbenzene;styrene |
InChI |
InChI=1S/C9H10.C8H8.C6H6O/c1-8(2)9-6-4-3-5-7-9;1-2-8-6-4-3-5-7-8;7-6-4-2-1-3-5-6/h3-7H,1H2,2H3;2-7H,1H2;1-5,7H |
Clave InChI |
JYYJCQAYWJLMJE-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=CC=CC=C1.C=CC1=CC=CC=C1.C1=CC=C(C=C1)O |
SMILES canónico |
CC(=C)C1=CC=CC=C1.C=CC1=CC=CC=C1.C1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


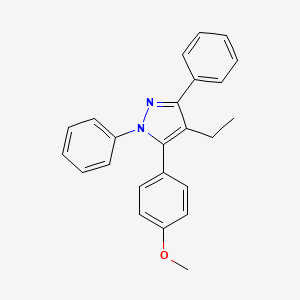

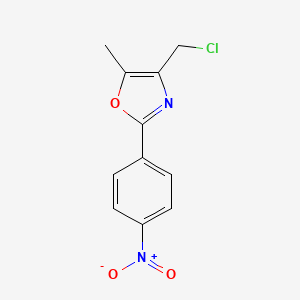
![6-(2,4-DIMETHYLPHENYL)-3-METHYLIMIDAZO[2,1-b]THIAZOLE-5-carbaldehyde](/img/structure/B1499239.png)
![N-[1-(3-Oxocyclohex-1-enyl)vinyl]acetamide](/img/structure/B1499241.png)
